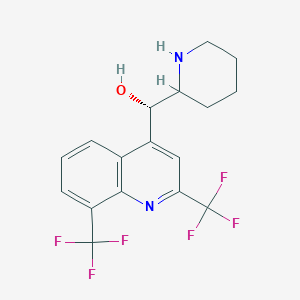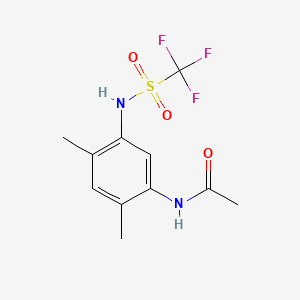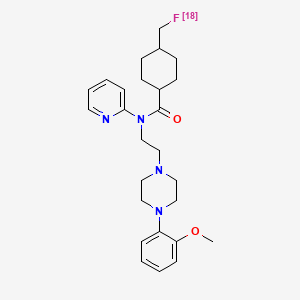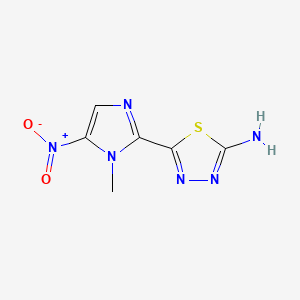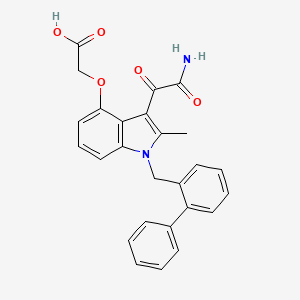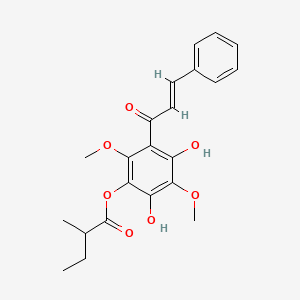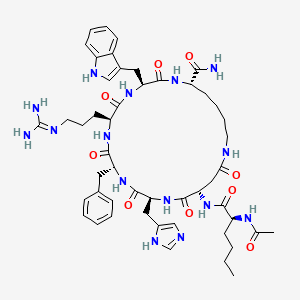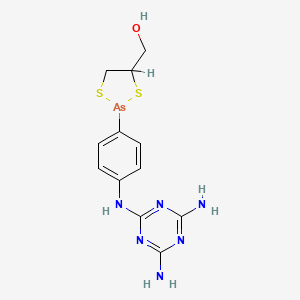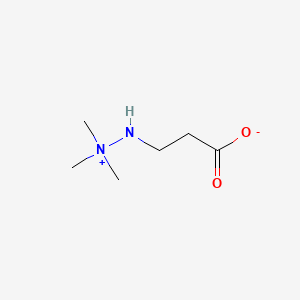
Dpt-prostaglandin E1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of MB-28767 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent transformation into the final product. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, as well as purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
MB-28767 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
MB-28767 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways through its interaction with prostaglandin E2 receptors.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of conditions related to inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
MB-28767 exerts its effects by acting as an agonist of the prostaglandin E2 receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events. These events involve the activation of G-proteins and subsequent modulation of downstream effectors, such as adenylate cyclase and phospholipase C. The molecular targets and pathways involved include the EP3 receptor subtype, which plays a role in various physiological processes, including inflammation and pain perception .
Comparaison Avec Des Composés Similaires
MB-28767 is unique in its high affinity and selectivity for the prostaglandin E2 receptor, particularly the EP3 subtype. Similar compounds include other prostaglandin receptor agonists, such as:
- Prostaglandin E1
- Prostaglandin E2
- Prostaglandin F2α These compounds share structural similarities but differ in their receptor selectivity and biological activity. MB-28767’s specificity for the EP3 receptor makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Propriétés
Numéro CAS |
80558-61-8 |
|---|---|
Formule moléculaire |
C22H30O5 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1 |
Clé InChI |
NZGFSDWJUZOAAX-KAVAACISSA-N |
SMILES isomérique |
C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O |
SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
SMILES canonique |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1 DPT-prostaglandin E1 M and B 28,767 M and B 28767 M and B-28767 M and B28767 MB-28767 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



